molecular formula C13H14BrNO2 B1367241 2-(5-Bromopentan-2-yl)isoindoline-1,3-dione CAS No. 58554-66-8

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione

Cat. No. B1367241
CAS RN: 58554-66-8
M. Wt: 296.16 g/mol
InChI Key: STNPMFVUVKDTLD-UHFFFAOYSA-N
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Description

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione, commonly known as BPID, is an organic compound with a wide range of applications in scientific research. BPID is a heterocyclic compound that contains both nitrogen and oxygen atoms, and it is known to possess an interesting combination of physical and chemical properties. BPID has been used in various laboratory experiments and scientific research due to its unique properties and low toxicity. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione and related compounds have been synthesized and evaluated for their antimicrobial properties. For example, the study by Ghabbour et al. (2016) focused on synthesizing a similar compound, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, and testing its antimicrobial activities. The compound exhibited moderate activity against S. aureus and C. albicans.

Crystal Structure and Computational Analysis

These compounds have been subject to various structural and computational analyses. Studies like the one by Ghabbour et al. (2022) examined the crystal structure, Hirshfeld surface analysis, and computational calculations of similar isoindoline-1,3-dione derivatives.

Microwave Catalytic Synthesis

Microwave technology has been employed for the efficient synthesis of isoindoline-1,3-dione derivatives. A study by Li Jin-jin (2009) demonstrated the synthesis of 2-(benzo[d]thiazol-2-yl)isoindoline-1,3-dione with high yield using microwave technology.

Green Catalytic System

Research by M. Journal et al. (2019) proposed an environmentally friendly catalytic system for synthesizing isoindoline-1,3-dione derivatives. This approach avoids harmful reagents and contributes to bio-waste management.

Corrosion Inhibition

Isoindoline-1,3-dione derivatives have also been investigated as corrosion inhibitors. Chadli et al. (2017) synthesized novel aza-pseudopeptides based on isoindoline-1,3-dione and found them to be effective corrosion inhibitors for mild steel in acidic media.

Herbicide Development

The compound has been explored for potential use in herbicide development. Gao et al. (2019) designed and synthesized novel phthalimide derivatives, including isoindoline-1,3-dione derivatives, to target Protoporphyrinogen oxidase, a promising target for herbicide discovery.

Photophysical Properties and pH-Sensing Application

The photophysical properties of isoindoline-1,3-dione derivatives have been investigated for applications like pH sensing. Research by Yan et al. (2017) explored pyrimidine-phthalimide derivatives and their solid-state fluorescence emissions, offering potential in colorimetric pH sensors and logic gates.

Synthesis and Characterization

Further studies have focused on the synthesis and detailed characterization of isoindoline-1,3-dione derivatives, examining their crystal structures and molecular interactions, as evidenced by works like Prathap et al. (2017) and Aouine et al. (2011).

Anticancer Potential

The anticancer potential of isoindoline-1,3-dione derivatives has also been a subject of interest. Radwan et al. (2020) synthesized and evaluated N-substituted imides against blood cancer cell lines, showing significant inhibitory effects.

properties

IUPAC Name

2-(5-bromopentan-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-9(5-4-8-14)15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNPMFVUVKDTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopentan-2-yl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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